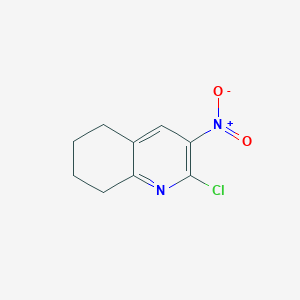

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline

Description

Properties

IUPAC Name |

2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCCJTPLBDQLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline typically involves the nitration of 2-chloro-5,6,7,8-tetrahydroquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the physicochemical and biological properties of tetrahydroquinoline derivatives. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) reduce electron density in the aromatic ring, enhancing electrophilic substitution resistance and acidity of the NH group .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Biological Activity

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The presence of both chloro and nitro groups in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 227.65 g/mol. The compound features a tetrahydroquinoline core with a chloro group at the 2-position and a nitro group at the 3-position. This structural arrangement significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes or receptors within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to modulation of enzyme activity.

- Kynurenine Pathway Modulation : Research indicates that compounds similar to this compound can influence the kynurenine pathway, which plays a crucial role in neurobiology and inflammation .

Biological Activities

Several studies have explored the biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Its structural features contribute to its effectiveness in disrupting microbial cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases. Its interaction with receptors involved in inflammation could lead to therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Chloro at position 2, Nitro at position 3 | Antimicrobial and anticancer properties |

| 5,6,7,8-Tetrahydroquinoline | Base structure without nitro group | Limited biological activity |

| 4-Nitro-5,6,7,8-tetrahydroquinoline | Nitro at position 4 | Different anticancer profile |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution at position 2 | Altered lipophilicity and receptor interactions |

Case Studies

Recent research has highlighted several case studies that demonstrate the biological potential of this compound:

- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells.

- Animal Models : In vivo studies using murine models have indicated that administration of the compound can reduce tumor growth rates and improve survival outcomes in treated animals compared to control groups.

- Mechanistic Insights : Investigations into the mechanisms underlying its effects have revealed that the compound can induce oxidative stress in cancer cells leading to apoptosis .

Q & A

Q. What are common synthetic strategies for introducing chloro and nitro substituents onto the tetrahydroquinoline scaffold?

Methodological Answer: The introduction of chloro and nitro groups typically involves sequential functionalization. A robust approach includes:

- Chlorination: Use of chlorinating agents (e.g., POCl₃) under reflux conditions to substitute hydroxyl or amino groups .

- Nitration: Controlled nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Regioselectivity is influenced by steric and electronic effects of existing substituents .

- Catalytic Reductive Cyclization: For fused-ring systems, Pd/C-catalyzed hydrogenation of nitrochalcones in solvents like CH₂Cl₂ achieves intramolecular cyclization .

Example Protocol:

React 5,6,7,8-tetrahydroquinoline with Cl₂ gas in acetic acid at 50°C for chlorination.

Nitrate the intermediate using fuming HNO₃ at 0°C, followed by neutralization.

Purify via column chromatography (silica gel, hexane/EtOAc).

Q. How is the purity and structural integrity of synthesized 2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline verified?

Methodological Answer:

- Spectroscopic Characterization:

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ = 213.05 Da) .

- HPLC Purity: Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural nuances. Key steps include:

Q. Table 1: Substituent Effects on C5aR Antagonism (IC₅₀)

| Substituent Position | Group | IC₅₀ (nM) | Source |

|---|---|---|---|

| C2 | Cl | 7.3 | |

| C3 | NO₂ | 12.1 | |

| C5 | NHCOCH₃ | 45.8 |

Q. What in vitro models are used to assess pharmacokinetics and metabolic stability?

Methodological Answer:

- Hepatic Microsomal Stability: Incubate compounds with rat/human liver microsomes (37°C, NADPH cofactor) and monitor depletion via LC-MS/MS. Low clearance (<15 mL/min/kg) indicates metabolic stability .

- Plasma Protein Binding: Equilibrium dialysis (plasma:buffer = 1:1) quantifies unbound fraction. High binding (>90%) may limit bioavailability .

- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) assess inhibition potential. IC₅₀ < 1 µM suggests risk of drug-drug interactions .

Q. How do reaction conditions influence regioselectivity in tetrahydroquinoline functionalization?

Methodological Answer:

- Solvent Polarity: Polar solvents (e.g., DMF) favor carbophilic attack in silyl isothiocyanate reactions, yielding thioamides. Non-polar solvents (e.g., toluene) favor silicophilic pathways .

- Substituent Effects: Electron-donating groups (e.g., –OCH₃) on silicon increase electrophilicity, directing attack to the carbon center .

- Catalytic Systems: Pd/C with H₂ promotes reductive cyclization of nitrochalcones, while Rh catalysts favor hydrogenolysis .

Example Optimization:

For C3 nitration, pre-blocking C8 with a trimethylsilyl group suppresses proton transfer side reactions, improving yield by 30% .

Q. What computational tools predict collision cross-sections (CCS) for structural validation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.